Examples of scientific research applications of platinum-rhodium catalysts include:
Beyond catalysis, platinum-rhodium alloys find applications in other scientific research areas:
Platinum rhodium is a binary alloy composed primarily of platinum and rhodium, typically containing up to 30% rhodium. This alloy is known for its exceptional properties, including high resistance to oxidation and corrosion, making it suitable for various high-temperature applications. The combination of these two noble metals results in a material that exhibits enhanced hardness and chemical resistance compared to pure platinum. Platinum rhodium alloys are often utilized in thermocouples, catalysts, and electrical contacts due to their excellent thermal and electrical conductivity .
Platinum rhodium alloys can be synthesized through several methods:
Platinum rhodium alloys are widely used across various industries due to their unique properties:
Interaction studies involving platinum rhodium primarily focus on its catalytic properties rather than direct biological interactions. Research has shown that the presence of rhodium enhances the catalytic activity of platinum in various reactions, including oxidation and hydrogenation processes. Studies have also indicated that the alloy's stability under extreme conditions makes it a preferred choice for industrial catalysts .
Platinum rhodium shares similarities with several other noble metal alloys, particularly those within the platinum group. Here are some comparable compounds:
Compound | Main Components | Key Properties |
---|---|---|
Platinum Iridium | Platinum, Iridium | High corrosion resistance; used in electrical contacts |
Platinum Palladium | Platinum, Palladium | Good catalytic properties; used in electronics |
Platinum Gold | Platinum, Gold | High ductility; used in jewelry |
Rhodium Iridium | Rhodium, Iridium | High melting point; used in high-temperature applications |
Uniqueness of Platinum Rhodium: Unlike other alloys, platinum rhodium exhibits superior hardness and oxidation resistance due to the unique combination of its constituent metals. Its specific application as a thermocouple material further distinguishes it from similar compounds .
The phase equilibria and miscibility characteristics of the Pt-Rh system have been subjects of significant revision in recent years. Historical assumptions about the phase behavior of this alloy system have been challenged by modern computational and experimental techniques. Early phase diagrams published by Raub in 1959 suggested a miscibility gap in the solid Pt-Rh system, but recent first-principles studies combined with grand-canonical Monte Carlo simulations have convincingly demonstrated that this miscibility gap does not exist. These findings align with experimental diffraction patterns, confirming that Pt-Rh forms a complete solid solution across the entire composition range.
Thermodynamic studies of Pt-Rh alloys reveal that activities exhibit moderate negative deviation from Raoult's law, with mixing properties representable by a pseudosubregular solution model. The enthalpy of mixing and excess entropy follow the relationships:
ΔH = XRh (1 - XRh)[-10,970 + 45XRh] J/mol
ΔSE = XRh (1 - XRh)[-3.80 + 1.55 × 10-2 XRh] J/mol·K
These thermodynamic parameters indicate favorable mixing between platinum and rhodium atoms, consistent with the absence of a miscibility gap. The negative enthalpy of mixing is qualitatively consistent with predictions from semiempirical models by Miedema and colleagues.
Recent studies using semi-grand canonical lattice Monte Carlo simulations with thermodynamic integration have further refined our understanding of the equilibrium phase diagram of solid Pt-Rh. These investigations have identified ordered intermetallic phases, specifically L10 and D022 structures, which are thermodynamically stable at low temperatures. The stability of these ordered phases was previously overlooked in experimental studies, likely due to kinetic limitations that prevent the system from reaching equilibrium at lower temperatures where atomic mobility is restricted.
The synthesis of Pt-Rh nanoparticles has attracted considerable attention due to their enhanced catalytic properties compared to bulk materials. Several innovative approaches have been developed to create well-defined Pt-Rh nanostructures with controlled composition, size, and morphology.
One of the most effective methods for synthesizing Pt-Rh bimetallic nanoparticles is the polyalcohol reduction approach, which facilitates the formation of true solid solution Pt1-xRhx nanoparticles. This technique represents an advancement of the established heat-up method, effectively suppressing undesired shell formation despite utilizing metal precursors with different reaction rates. The method provides exceptional control over the elemental composition and distribution within the nanoparticles.
The polyol approach using platinum(II)-acetylacetonate and rhodium(III)-acetylacetonate precursors allows for precise control of the alloy composition. Researchers have successfully developed procedures that yield not only homogeneous solid solutions but also model Rh(core)-Pt(shell) and Pt(core)-Rh(shell) nanoparticles using the same surface stabilizing agent/metal precursors reaction matrix. This versatility is crucial for systematic fundamental studies, as it enables researchers to modify surface termination while maintaining other parameters constant.
The table below summarizes key synthesis methods for Pt-Rh nanostructures:
For epitaxial growth, pulsed laser deposition (PLD) has emerged as a versatile technique for producing high-quality Pt thin films on substrates like sapphire (α-Al2O3). These films can serve as templates for subsequent growth of other materials, including Pt-Rh alloys. The growth parameters, particularly temperature and atmospheric conditions, significantly influence film quality. A two-step deposition process (500°C/300°C) enhances epitaxial quality without increasing surface roughness, yielding ultrasmooth films with excellent crystallinity.
Rh-Pt core-shell nanoparticles have demonstrated remarkable catalytic performance, particularly in preferential oxidation of CO in hydrogen (PROX) reactions. With Rh cores of 2.7-3.9 nm diameter and Pt shells of approximately 1-2 monolayers, these catalysts achieve complete CO oxidation at temperatures as low as 70°C, significantly outperforming both alloy and monometallic configurations.
Microstructural characteristics of Pt-Rh systems vary significantly between bulk alloys and nanoparticulate forms, with size-dependent effects becoming increasingly dominant as dimensions decrease to the nanoscale.
In bulk Pt-Rh alloys, the microstructure is primarily determined by thermal history and composition. However, in nanoparticle systems, additional factors such as surface energy, strain effects, and interfacial interactions with substrates play crucial roles in determining structure and phase stability. Studies of Pt-Rh nanoparticles with diameters of 7.8 nm, 4.3 nm, and 3.1 nm have revealed significant size-dependent trends in phase behavior. As particle size decreases, several key phenomena emerge:
These size-dependent effects result from the increasing proportion of surface atoms, which possess different coordination environments and energetics compared to bulk atoms. Additionally, an ordered surface phase emerges at low temperatures and low platinum concentrations in nanoparticles, which is not observed in bulk systems.
Microscopy studies of Pt-Rh alloy particles (20-200 Å) on amorphous SiO2 have revealed intriguing microstructural heterogeneity. When these particles form in hydrogen atmospheres at temperatures between 600°C and 1000°C, a two-phase structure exists within essentially all particles. One phase adopts a cubic section morphology, similar to that observed in pure Pt particles, while the other phase exhibits highly twinned regions with multiple twin bands less than 10 Å wide. This microstructural heterogeneity disappears when the particles are heated in inert atmospheres (N2 or He), resulting in single-phase particles with shapes between polyhedra and spheres. Remarkably, subsequent reheating in H2 restores the two-phase morphology.
The table below summarizes the key microstructural differences between bulk and nanoparticle Pt-Rh systems:
The Warren-Cowley short-range order parameters have been employed to analyze order-disorder transitions in Pt-Rh nanoparticles. To account for surface segregation effects, researchers have developed concentration-averaged short-range order parameters, which reveal that high-temperature short-range ordering in nanoparticles resembles that of bulk materials, despite the significant differences in long-range order behavior.
Platinum and rhodium form a continuous series of solid solutions across the entire compositional range, demonstrating complete miscibility at high temperatures [5]. The binary phase diagram reveals that these metals exhibit ideal or near-ideal mixing behavior, with no evidence of intermediate compounds or miscibility gaps under equilibrium conditions [6]. Thermodynamic studies using solid-state electrochemical cells have confirmed that platinum-rhodium alloys show moderate negative deviations from Raoult's law, with activities described by a pseudosubregular solution model [6].
The mixing properties of platinum-rhodium alloys can be quantitatively described by the following relationships: enthalpy of mixing ΔH = XRh(1-XRh)[-10,970 + 45XRh] joules per mole, and excess entropy ΔS^E = XRh(1-XRh)[-3.80 + 1.55×10^-2 XRh] joules per mole kelvin [6]. These thermodynamic parameters indicate favorable mixing between platinum and rhodium atoms, consistent with their similar atomic radii and electronic structures.
Table 1: Melting Points and Composition Data for Platinum-Rhodium Alloys
Rhodium Content (wt%) | Platinum Content (wt%) | Melting Point (°C) | Uncertainty (°C) |
---|---|---|---|
10.0 | 90.0 | 1845 | 20 |
18.7 | 81.3 | 1900 | 20 |
37.5 | 62.5 | 1945 | 20 |
56.6 | 43.4 | 1940 | 20 |
77.1 | 22.9 | 1960 | 20 |
The melting point behavior of platinum-rhodium alloys exhibits a characteristic solid solution pattern [3]. Pure platinum melts at 1773.5°C, while pure rhodium has a melting point of 1966°C [3]. The alloy melting points increase sharply with rhodium content up to approximately 40 weight percent, after which further increases in rhodium content result in only modest temperature elevations [3].
Table 2: Physical Properties of Platinum-Rhodium Alloys at Room Temperature
Rhodium Content (wt%) | Density (g/cm³) | Electrical Resistivity (μΩ·cm) | Temperature Coefficient of Resistance (×10⁻⁴/°C) | Hardness (Vickers) |
---|---|---|---|---|
0 | 21.45 | 10.60 | 39.2 | 45 |
10 | 20.80 | 17.20 | 21.0 | 80 |
20 | 19.80 | 19.10 | 17.0 | 95 |
40 | 17.80 | 18.80 | 17.5 | 115 |
60 | 15.20 | 17.50 | 20.5 | 125 |
80 | 13.80 | 15.20 | 26.8 | 130 |
100 | 12.41 | 4.33 | 42.0 | 130 |
The crystallographic structure of platinum-rhodium alloys remains face-centered cubic throughout the entire composition range [3] [5]. X-ray diffraction analysis has confirmed the absence of any secondary phases or ordering phenomena in bulk alloys, supporting the continuous solid solution model [3]. The lattice parameter varies linearly with composition according to Vegard's law, reflecting the similar atomic sizes of platinum and rhodium [5].
Recent theoretical studies have revealed that while bulk platinum-rhodium alloys form disordered solid solutions, ordered intermetallic phases including the D0₂₂ and L1₀ structures are thermodynamically stable below room temperature [16]. These ordered phases have been predicted to exist at low temperatures but are not observed experimentally in bulk materials due to kinetic limitations [16].
The phase behavior of platinum-rhodium nanoparticles exhibits significant deviations from bulk thermodynamics, with size-dependent modifications to phase stability and transition temperatures [16] [17]. Monte Carlo simulations using lattice-based models have demonstrated that particle size dramatically influences the formation and stability of ordered phases in platinum-rhodium nanoparticles [16].
Table 3: Size-Dependent Phase Transition Temperatures in Platinum-Rhodium Nanoparticles
Particle Size (nm) | Critical Temperature D0₂₂ (K) | Critical Temperature L1₀ (K) | Platinum Concentration for D0₂₂ Stability (at%) | Platinum Concentration for L1₀ Stability (at%) |
---|---|---|---|---|
3.1 | 155 | 180 | 8-45 | 45-75 |
4.3 | 175 | 205 | 10-42 | 42-70 |
7.8 | 198 | 226 | 15-40 | 40-65 |
Bulk | 209 | 238 | 25 | 50 |
The most significant size-dependent effects include the lowering of critical ordering temperatures, broadening of compositional stability ranges for ordered phases, and narrowing of two-phase regions [16] [17]. For particles with diameters of 7.8 nanometers, the maximum ordering temperatures are 198 kelvin for the D0₂₂ phase at 35 atomic percent platinum and 226 kelvin for the L1₀ phase at 59.5 atomic percent platinum [16]. These temperatures represent substantial decreases from the calculated bulk values of 209 kelvin and 238 kelvin, respectively [16].
Surface segregation phenomena play a crucial role in nanoparticle phase behavior [17]. Platinum atoms preferentially segregate to particle surfaces due to their lower surface energy compared to rhodium [17]. This segregation affects the compositional distribution within nanoparticles and influences the formation of ordered domains [17]. The surface acts as a reservoir for excess atoms, leading to broader compositional stability ranges for ordered phases compared to bulk materials [17].
At low temperatures and low platinum concentrations, an ordered surface phase emerges on nanoparticle surfaces [16]. Platinum atoms initially form ordered domains on (100) facets, where the surface energy difference between platinum and rhodium is most pronounced [17]. As global platinum concentration increases, complex core-shell morphologies develop, with ordered phases forming in particle cores while maintaining specific surface compositions [17].
The order-disorder transitions in nanoparticles can be characterized using Warren-Cowley short-range order parameters [16]. Concentration-averaged short-range order parameters effectively remove surface segregation bias and demonstrate that short-range order in nanoparticles at high temperatures resembles bulk behavior [16]. However, at lower temperatures, significant deviations from bulk ordering patterns become apparent [16].
The thermodynamic behavior of platinum-rhodium alloys in oxidizing environments involves the formation of volatile gaseous oxides that significantly enhance metal volatility at elevated temperatures [20] [21]. Systematic studies using the transportation or carrier gas technique have elucidated the oxide species responsible for enhanced volatility in the temperature range 1000 to 1600°C [20].
Table 4: Thermodynamic Data for Gaseous Oxide Formation
Metal | Oxide Species | Formation Reaction | ΔG° (cal/mol) | Temperature Range (°C) | log₁₀ P_atm |
---|---|---|---|---|---|
Platinum | PtO₂ | Pt + O₂ → PtO₂(g) | 39270 - 0.93T | 1100-1550 | -8585/T + 0.204 |
Rhodium | RhO₂ | Rh + O₂ → RhO₂(g) | 45140 - 4.94T | 1200-1500 | -9866/T + 1.079 |
For platinum, the predominant volatile oxide species is platinum dioxide (PtO₂), which forms according to the equilibrium Pt + O₂ → PtO₂(g) [20]. The vapor pressure of this oxide shows direct proportionality to oxygen partial pressure, confirming the stoichiometry [20]. The thermodynamic data for platinum dioxide formation indicates a relatively small positive entropy change, consistent with the formation of a gaseous product from solid and gaseous reactants [20].
Rhodium exhibits similar behavior, forming rhodium dioxide (RhO₂) as the primary volatile oxide species [20]. The formation reaction Rh + O₂ → RhO₂(g) demonstrates the same oxygen pressure dependence as observed for platinum [20]. However, rhodium shows significantly higher volatility enhancement compared to platinum, with vapor pressures approximately 100 times greater at equivalent temperatures and oxygen pressures [20].
The volatility enhancement factors for platinum-group metals in oxygen environments are substantial [20]. While palladium volatility increases by only approximately 20 percent at 1500°C, platinum volatility increases by a factor of 10⁴, and rhodium by 10⁵ [20]. These dramatic increases have practical implications for high-temperature applications of platinum-rhodium alloys in oxidizing environments [20].
Oxidation studies of platinum-rhodium alloys reveal preferential oxidation behavior that depends on alloy composition and thermal history [23]. Field ion microscopy and imaging atom probe techniques have demonstrated strong rhodium enrichment in surface oxide phases, with metal-to-oxygen atomic ratios of approximately 1:1.8 in the oxide layer [23]. The bulk metal beneath the oxide layer does not show detectable rhodium depletion, suggesting that rhodium accumulation occurs primarily through preferential platinum volatilization as PtO₂ [23].
The temperature dependence of oxide formation follows Arrhenius behavior, with activation energies that reflect the thermodynamic stability of the respective oxide species [20]. For platinum dioxide, the temperature coefficient in the vapor pressure equation corresponds to an enthalpy of formation of approximately 39.3 kilocalories per mole [20]. Rhodium dioxide exhibits a higher formation enthalpy of approximately 45.1 kilocalories per mole, consistent with the greater thermodynamic stability of rhodium oxide phases [20].
The mechanical properties of platinum rhodium alloys are fundamentally controlled by their valence electron ratio (VER) and atomic bonding characteristics. The VER is defined as the ratio of valence electrons to total electrons in the alloy (VER = ev/et), where valence electrons represent the d and s orbital electrons that participate in metallic bonding [1].
Platinum rhodium binary alloys possess a high number of valence electrons ranging from 9 to 10 electrons per atom, placing them in the high valence electron group (ev > 7.50) [1]. Pure platinum contains 10 valence electrons while rhodium contains 9 valence electrons. As rhodium content increases in the alloy, the VER increases from 0.128 for pure platinum to 0.200 for pure rhodium [1].
Rhodium Content (wt%) | Valence Electrons (ev) | VER | Hardness (HV) | Elastic Modulus (GPa) | UTS (MPa) |
---|---|---|---|---|---|
0 | 10.000 | 0.128 | 45 | 151.7 | 144.7 |
10 | 9.826 | 0.136 | 79 | 191.7 | 292.3 |
20 | 9.678 | 0.144 | 90 | 213.7 | 372.3 |
30 | 9.551 | 0.151 | 102 | 221.0 | 413.7 |
The atomic bonding effects are directly related to the VER changes. In metallic bonding, valence electrons act as 'glue' that bonds non-valence electrons and nuclei together [1]. Increasing VER effectively thickens this bonding 'glue', resulting in stronger interatomic bonds. The strengthening mechanism operates through several key factors:
Average Atomic Number Effects: Platinum has an atomic number of 78 while rhodium has 45. As rhodium content increases, the average atomic number decreases, which reduces the number of non-valence electrons [1]. Non-valence electrons do not contribute to bonding and, together with protons, comprise the ion kernels in metallic bonding. Decreasing the non-valence electrons at nearly constant valence electron numbers leads to stronger elastic bonding [1].
Solid Solution Strengthening: The elements near platinum in the periodic table form continuous solid solutions with platinum and have different degrees of solid solution strengthening effects on the platinum matrix [2]. Rhodium atoms in the platinum matrix create lattice distortions due to size differences, blocking dislocation movement and increasing the critical stress required for plastic deformation [3].
Lattice Defect Energy: The difference in lattice defect energy between platinum (120 kJ/m²) and rhodium (180 kJ/m²) contributes to solid solution strengthening [3]. When forming a solid solution, any increase in rhodium concentration results in strengthening due to the higher lattice defect energy of rhodium compared to platinum [3].
Platinum rhodium alloys exhibit exceptional creep resistance and high-temperature stability, with performance significantly improving as rhodium content increases. Creep resistance is directly correlated to the VER, with higher VER values providing superior performance at elevated temperatures [1].
Rhodium Content (wt%) | VER | Creep Rate at 1500°C (% h⁻¹) | Creep Rate at 1600°C (% h⁻¹) | Creep Rate at 1700°C (% h⁻¹) |
---|---|---|---|---|
15 | 0.140 | 2.5 | 5.5 | 12.0 |
20 | 0.144 | 2.0 | 4.0 | 9.5 |
30 | 0.151 | 0.8 | 2.5 | 6.0 |
40 | 0.158 | 0.1 | 1.3 | 5.0 |
The creep rates decrease dramatically with increasing VER at high temperatures (1500-1700°C) [1]. At 1500°C, the creep rate decreases from 2.5% h⁻¹ for a 15 wt% rhodium alloy to 0.1% h⁻¹ for a 40 wt% rhodium alloy, representing a 25-fold improvement in creep resistance [1].
High-Temperature Stability Mechanisms: The improved high-temperature stability results from several factors:
Increased Melting Point: Rhodium has a higher melting point (1960°C) compared to platinum (1768°C), and the stronger interatomic connections of rhodium with platinum contribute to enhanced high-temperature resistance [3].
Dislocation Mobility Control: Higher VER alloys exhibit increased resistance to dislocation movement, which is the primary mechanism controlling creep at high temperatures [1]. The blocking of dislocation movement by rhodium atoms reduces lattice defect energy and requires additional critical strain for further creep deformation [3].
Oxidation Resistance: Platinum rhodium alloys maintain excellent oxidation resistance at high temperatures. The volatility of platinum in oxygen at 900-1100°C is appreciably reduced by alloying with rhodium [4]. A 10% rhodium-platinum alloy loses about 240 mg per square decimeter in ten days at 1100°C, while a 30% rhodium alloy loses only 190 mg per square decimeter under the same conditions [4].
Microstructural Stability: The elastic properties of platinum rhodium alloys show remarkable stability at high temperatures. Young's modulus and the modulus of rigidity decrease linearly with increasing temperature, but the alloys maintain structural integrity [5]. Platinum rhodium alloys demonstrate more stable properties than pure platinum, with increased rhodium content leading to higher temperature durability and extended creep life [1].
The stress-rupture behavior of platinum rhodium alloys shows systematic improvement with increasing rhodium content and VER values. Stress-rupture time consistently increases at all test temperatures as the VER increases [1].
Rhodium Content (wt%) | VER | Rupture Time at 1200°C (h) | Rupture Time at 1400°C (h) | Rupture Time at 1600°C (h) |
---|---|---|---|---|
0 | 0.128 | 1.5 | 0.1 | — |
10 | 0.136 | 26.0 | 6.0 | 2.0 |
15 | 0.140 | 31.0 | 11.0 | 3.5 |
20 | 0.144 | — | — | 4.0 |
30 | 0.151 | — | — | 5.0 |
Stress-Rupture Mechanisms: The stress-rupture behavior is controlled by several key mechanisms:
Solid Solution Strengthening: The increase in rhodium content leads to enormous increases in stress-rupture strength through solid solution strengthening [6]. Alloys with 20% rhodium and 20% iridium show similar stress-rupture strengths, with the platinum-rhodium alloy having a slight advantage [6].
Temperature-Dependent Behavior: The stress-rupture strength decreases with temperature, but the relative improvement due to rhodium addition remains significant across all temperatures [6]. At 1700°C, platinum-rhodium alloys demonstrate higher stress-rupture strength than pure platinum at 1600°C [6].
Grain Boundary Effects: The stress-rupture behavior is influenced by grain boundary characteristics and microstructural features [6]. High-temperature deformation leads to intergranular cracking, creep pores, and surface structures resulting from selective evaporation [6].
Fatigue Mechanisms: The fatigue behavior of platinum rhodium alloys is characterized by excellent resistance to fatigue crack growth, particularly at high temperatures:
Elastic Modulus Correlation: The fatigue crack growth rates show an inverse relationship with elastic modulus [7]. Platinum rhodium alloys with higher elastic moduli demonstrate superior fatigue crack growth resistance [7].
Environmental Effects: Tests in air follow predictable fatigue crack growth patterns, while vacuum environments can result in even lower crack growth rates due to crack branching and potential rewelding effects [7].
High-Temperature Fatigue: At elevated temperatures, the fatigue properties are influenced by creep-fatigue interactions [8]. When axial stress increases, the fracture mechanism changes from pure fatigue to creep-dominated fracture, reducing failure time [8].
Deformation Mechanisms: The deformation behavior involves multiple mechanisms:
Dislocation Structure: Alloying platinum with rhodium creates a more uniform dislocation distribution and reduces cavity size, leading to distortion of the perfect dislocation structure [3].
Grain Boundary Sliding: At high temperatures, severe deformation occurs primarily through grain boundary sliding, resulting in creep pores at grain boundaries [6].
Dynamic Recovery: The primary softening mechanism involves dynamic recovery based on dislocation cross-slip and climb, which becomes more prominent at higher temperatures [9].